molecular formula C16H19NO3 B589703 N-Benzyl Epinephrine-d3 CAS No. 1795027-87-0

N-Benzyl Epinephrine-d3

Cat. No.: B589703
CAS No.: 1795027-87-0
M. Wt: 276.35
InChI Key: YENHZTNWVCNPRW-FIBGUPNXSA-N
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Preparation Methods

The synthesis of N-Benzyl Epinephrine-d3 involves several steps, starting from the appropriate precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

N-Benzyl Epinephrine-d3 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

N-Benzyl Epinephrine-d3 can be compared with other similar compounds such as:

    N-Benzyl Epinephrine: The non-deuterated analogue, which has similar chemical properties but lacks the deuterium labeling.

    Epinephrine: The parent compound, which is widely used in medical treatments for its adrenergic effects.

    Norepinephrine: Another closely related compound with similar adrenergic activity but differing in its receptor affinity and physiological effects.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in tracing studies and analytical applications .

Properties

IUPAC Name

4-[2-[benzyl(trideuteriomethyl)amino]-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHZTNWVCNPRW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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